[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine
Description
Structural Elucidation of [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures. The compound bears the Chemical Abstracts Service registry number 1104927-59-4, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₅H₂₄N₂ indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, and two nitrogen atoms, yielding a molecular weight of 232.37 grams per mole.
The complete International Union of Pure and Applied Chemistry name for this compound is [1-(2,5-dimethylbenzyl)-4-piperidinyl]methanamine, which systematically describes the structural components and their connectivity. The International Chemical Identifier string provides a standardized representation: InChI=1S/C15H24N2/c1-12-3-4-13(2)15(9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3. This notation captures the complete structural information including stereochemistry and connectivity patterns.
The International Chemical Identifier Key HJXORANFTYABRY-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, facilitating database searches and cross-referencing. The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)C)CN2CCC(CC2)CN provides a linear notation that describes the molecular structure in a format suitable for computational processing.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1104927-59-4 |
| Molecular Formula | C₁₅H₂₄N₂ |
| Molecular Weight | 232.37 g/mol |
| International Union of Pure and Applied Chemistry Name | [1-(2,5-dimethylbenzyl)-4-piperidinyl]methanamine |
| International Chemical Identifier Key | HJXORANFTYABRY-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The conformational behavior of this compound is fundamentally influenced by the chair conformation characteristic of six-membered piperidine rings. Research on piperidine derivatives demonstrates that the preferred conformation is typically the chair form, which minimizes steric interactions and maximizes stability. The conformational stability of piperidine systems has been extensively studied using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, revealing that chair conformations with equatorial and axial orientations represent the most stable arrangements.
Computational investigations reveal that the conformational behavior of piperidine derivatives is influenced by multiple factors including electrostatic interactions, hyperconjugation, and steric effects. The nitrogen atom in the piperidine ring adopts a tetrahedral geometry, with the lone pair occupying either an axial or equatorial position depending on the specific substitution pattern and environmental conditions. The chair conformation is characterized by specific puckering parameters that can be quantified using Cremer-Pople analysis, with total puckering amplitudes typically ranging from 0.55 to 0.60 Angstroms.
The 2,5-dimethylbenzyl substituent attached to the nitrogen atom introduces additional conformational considerations. The benzyl group can adopt various orientations relative to the piperidine ring, with the preferred conformation being influenced by steric interactions between the methyl groups and the piperidine framework. Solvation effects play a crucial role in determining the preferred conformer, particularly in polar solvents where dipole-dipole interactions can stabilize specific orientations.
The methylamine substituent at the 4-position of the piperidine ring typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. This positioning is consistent with general principles governing substituted piperidine conformations, where bulky substituents preferentially occupy equatorial positions. The conformational equilibrium between different chair forms can be influenced by solvent polarity, temperature, and intermolecular interactions.
| Conformational Parameter | Chair Form | Alternative Forms |
|---|---|---|
| Piperidine Ring Geometry | Chair (preferred) | Half-chair, Boat |
| Nitrogen Lone Pair Position | Axial/Equatorial | Variable |
| 4-Methylamine Orientation | Equatorial (preferred) | Axial |
| Total Puckering Amplitude | 0.55-0.60 Å | Variable |
Crystallographic Characterization of Piperidine Derivatives
Crystallographic studies of piperidine derivatives provide fundamental insights into the solid-state conformations and packing arrangements that characterize these heterocyclic systems. The crystal structures of substituted piperidines consistently demonstrate the prevalence of chair conformations in the solid state, with specific geometric parameters that reflect the underlying molecular geometry. N-substituted piperidinones typically exhibit chair conformations with total puckering amplitudes ranging from 0.513 to 0.553 Angstroms, as determined through Cremer-Pople puckering analysis.
The crystallographic characterization reveals that the hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences the ring conformation. Piperidine derivatives with sp³-hybridized carbon atoms at the α-position consistently adopt chair conformations, while those with sp²-hybridized carbons may deviate toward half-chair or boat conformations. The nitrogen atom geometry in crystalline piperidine derivatives typically exhibits tetrahedral coordination with bond angles ranging from 108° to 112°, consistent with sp³ hybridization.
Intermolecular interactions in piperidine derivative crystals are predominantly governed by weak hydrogen bonding and van der Waals forces. C-H···O hydrogen bonds with distances ranging from 2.4 to 2.8 Angstroms commonly link molecules into supramolecular chains or networks. The crystal packing efficiency is optimized through these weak interactions, which contribute to the overall stability of the crystalline lattice.
The conformational preferences observed in the solid state generally correlate with solution-phase behavior, although solvation effects can induce conformational changes. Comparative crystallographic studies of related piperidine derivatives demonstrate that steric interactions between substituents play a dominant role in determining the preferred solid-state conformation. The systematic analysis of crystal structures provides quantitative parameters that can be used to validate computational predictions and understand structure-property relationships.
| Crystallographic Parameter | Range | Typical Value |
|---|---|---|
| Puckering Amplitude (Q) | 0.51-0.55 Å | 0.53 Å |
| C-N Bond Length | 1.45-1.48 Å | 1.46 Å |
| N-C-C Bond Angle | 108-112° | 110° |
| C-H···O Distance | 2.4-2.8 Å | 2.6 Å |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon-13 chemical shifts, coupling patterns, and multiplicities. Proton Nuclear Magnetic Resonance spectra of related piperidine derivatives typically exhibit characteristic signals that reflect the ring geometry and substituent orientations. The aromatic protons of the 2,5-dimethylbenzyl group appear in the 7.0-7.8 parts per million region, with coupling patterns that provide information about the substitution pattern on the benzene ring.
The piperidine ring protons exhibit distinctive chemical shifts and coupling patterns that reflect their axial or equatorial orientations. Axial protons typically appear at slightly different chemical shifts compared to equatorial protons due to differences in the magnetic environment. The vicinal coupling constants between adjacent protons provide quantitative information about dihedral angles and can be used to determine the preferred ring conformation. Typical coupling constants for chair conformations range from 2-4 Hertz for equatorial-equatorial coupling and 8-12 Hertz for axial-axial coupling.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon framework and electronic environment. The aromatic carbons of the dimethylbenzyl group typically appear between 125-140 parts per million, while the piperidine ring carbons appear in the 20-65 parts per million region. The quaternary aromatic carbons bearing methyl substituents exhibit characteristic chemical shifts that reflect their electronic environment. The methylamine carbon appears as a distinctive signal in the 40-50 parts per million region.
Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Heteronuclear Single Quantum Coherence provide connectivity information that confirms structural assignments. These methods are particularly valuable for complex molecules where overlapping signals in one-dimensional spectra may complicate analysis. The Nuclear Overhauser Effect can provide spatial proximity information that supports conformational assignments.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0-7.8 | Multiplet |
| Piperidine C-H | 1.4-2.8 | Variable |
| Methyl Groups | 2.1-2.4 | Singlet |
| Methylamine CH₂ | 2.6-2.9 | Multiplet |
| Aromatic C (¹³C) | 125-140 | - |
| Piperidine C (¹³C) | 20-65 | - |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight of the compound. Electron impact ionization typically produces characteristic fragment ions that result from predictable bond cleavage patterns in piperidine derivatives.
The fragmentation of benzyl-substituted piperidines commonly involves α-cleavage adjacent to the nitrogen atom, producing tropylium-type ions from the benzyl portion and piperidine-derived fragments. The base peak in related compounds often corresponds to fragments with mass-to-charge ratios in the range of 98-120, depending on the specific substitution pattern. The 2,5-dimethylbenzyl cation would be expected to appear at mass-to-charge ratio 119, while piperidine-derived fragments typically appear at lower mass values.
Secondary fragmentation processes involve loss of small neutral molecules such as methylamine (31 mass units) or ethylamine (45 mass units) from the primary fragments. Ring contraction and expansion processes can also occur, leading to complex fragmentation patterns that provide detailed structural information. The relative intensities of fragment ions provide insights into the stability of different ionic species and the preferred fragmentation pathways.
Chemical ionization methods may provide complementary information with reduced fragmentation, allowing better observation of the molecular ion and simple adduct ions. Tandem mass spectrometry techniques can provide detailed fragmentation pathways through controlled collision-induced dissociation experiments. These methods are particularly valuable for confirming structural assignments and identifying isomeric compounds.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Origin |
|---|---|---|---|
| Molecular Ion [M]⁺ | 232 | Low-Medium | Complete molecule |
| Benzyl Fragment | 119 | Medium-High | α-Cleavage at nitrogen |
| Piperidine Base | 98-120 | High | Ring fragmentation |
| Methylamine Loss | 201 (M-31) | Medium | Side chain cleavage |
Infrared Vibrational Signatures
Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics of this compound through analysis of vibrational frequencies. The primary amine functionality exhibits characteristic N-H stretching vibrations in the 3300-3500 reciprocal centimeters region, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes. These bands are diagnostic for primary amines and provide confirmation of the methylamine substituent.
Aromatic C-H stretching vibrations appear in the 3000-3100 reciprocal centimeters region, while aliphatic C-H stretching occurs at slightly lower frequencies in the 2800-3000 reciprocal centimeters range. The methyl groups on the benzene ring contribute to the complexity of the C-H stretching region through overlapping vibrational modes. The relative intensities and exact frequencies of these bands provide information about the electronic environment of the hydrogen atoms.
The aromatic C=C stretching vibrations typically appear in the 1450-1600 reciprocal centimeters region, with multiple bands reflecting the substitution pattern on the benzene ring. The C-N stretching vibrations of the piperidine ring occur in the 1000-1200 reciprocal centimeters region and provide information about the nitrogen environment. Deformation modes of the methyl groups appear as characteristic bands in the 1350-1450 reciprocal centimeters region.
Out-of-plane bending vibrations of the aromatic C-H bonds provide fingerprint information in the 650-900 reciprocal centimeters region that is characteristic of the specific substitution pattern. The coupling of vibrational modes in complex molecules can lead to band shifts and intensity changes that reflect the overall molecular geometry. Computational vibrational analysis can aid in band assignment and provide theoretical support for experimental observations.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch (Primary) | 3300-3500 | Medium-Strong | Methylamine group |
| Aromatic C-H | 3000-3100 | Medium | Benzyl ring |
| Aliphatic C-H | 2800-3000 | Strong | Piperidine and methyl |
| Aromatic C=C | 1450-1600 | Medium-Strong | Benzene ring |
| C-N Stretch | 1000-1200 | Medium | Piperidine nitrogen |
| Aromatic C-H Bend | 650-900 | Medium | Out-of-plane bending |
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-4-13(2)15(9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXORANFTYABRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylation of Piperidine
The introduction of the 2,5-dimethylbenzyl group onto the piperidine nitrogen is commonly achieved by:
Functionalization at the 4-Position
The 4-position methylamine substituent can be introduced by:
- Starting from 4-piperidinemethanol or 4-piperidinyl intermediates, which are converted to the corresponding amine via Mitsunobu reaction or reductive amination.
- For example, a Mitsunobu reaction can alkylate the hydroxy group at the 4-position with a Boc-protected methylamine derivative, followed by deprotection to yield the free amine.
Reductive Amination and Catalytic Hydrogenation
- Reductive amination is a key step where an aldehyde or ketone intermediate at the 4-position is reacted with methylamine under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation with Raney nickel or palladium catalysts) to form the methylamine substituent.
- Catalytic hydrogenation is also used to reduce unsaturated intermediates to the saturated piperidine ring, often under mild conditions to preserve sensitive substituents.
Protection and Deprotection Strategies
- Boc (tert-butoxycarbonyl) protection of amines is widely used during synthesis to prevent side reactions.
- Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Benzylation | 2,5-Dimethylbenzyl bromide, K2CO3, EtOH | N-(2,5-Dimethylbenzyl)piperidine |
| 2 | Hydroxylation or substitution at 4-position | Starting from 4-piperidinemethanol or 4-piperidinyl intermediate | Intermediate with 4-position functional group |
| 3 | Mitsunobu reaction | Boc-protected methylamine, DEAD, PPh3 | Boc-protected methylamine at 4-position |
| 4 | Deprotection | TFA/DCM | Free methylamine at 4-position |
| 5 | Catalytic hydrogenation | Raney Ni or Pd/C, H2, mild conditions | Saturated piperidine ring with desired substituents |
Research Findings and Optimization Notes
- Chemoselectivity : Maintaining optimal substrate concentration is critical during hydrogenation to avoid over-reduction or side reactions.
- Catalyst choice : Raney nickel and palladium catalysts are effective; sodium tetrahydroborate can be used for milder reductions.
- Reaction temperature and time : Typical N-benzylation reactions proceed well at 30–60 °C over 16–30 hours.
- Yield and purity : Use of Boc protection and careful deprotection steps improves yield and purity by minimizing side reactions.
- Industrial scalability : Methods avoiding hazardous reagents like lithium aluminum hydride and employing recoverable catalysts are preferred for scale-up.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| N-Benzylation solvent | Ethanol, Acetonitrile | Polar aprotic or protic solvents |
| Base for N-alkylation | Potassium carbonate | Mild base to promote substitution |
| Protection group | Boc (tert-butoxycarbonyl) | Protects amines during multi-step synthesis |
| Deprotection conditions | TFA in DCM | Acidic cleavage of Boc group |
| Reductive amination agent | NaBH3CN, Raney Ni, Pd/C | Selective reduction of imines |
| Reaction temperature | 30–60 °C | Optimized for yield and selectivity |
| Reaction time | 16–30 hours | Sufficient for complete conversion |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, organic solvents, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that piperidine derivatives, including [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine, exhibit significant activity against various central nervous system disorders. These compounds are often investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives. For instance, compounds structurally related to this compound have shown promise as allosteric inhibitors of viral proteases, including those from Zika virus and other flaviviruses. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance antiviral efficacy and selectivity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings from various studies include:
In Vivo Efficacy
In a notable study, the administration of a related compound demonstrated significant improvements in anxiety-like behaviors in rodent models when dosed at 30 mg/kg orally. The observed effects were attributed to modulation of serotonergic pathways, underscoring the potential therapeutic application of piperidine derivatives in treating anxiety disorders .
Antiviral Mechanism Investigation
A series of experiments evaluated the mechanism by which piperidine derivatives inhibit viral proteases. The compounds were shown to bind allosterically to the active site of Zika virus protease, leading to a decrease in viral replication rates. This was quantified using IC50 values that indicated potent antiviral activity at low concentrations (e.g., IC50 < 10 µM) for structurally optimized derivatives .
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Cores
Antimicrobial Synergists: DMPI and CDFII
- DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) :
- Structural Features : Shares a benzyl-piperidine core but incorporates an indole-pyridine moiety.
- Activity : Exhibits synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). The benzyl group’s substitution pattern (2,3-dimethyl vs. 2,5-dimethyl in the target compound) may influence bacterial membrane penetration or target binding .
- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) :
Opioid Derivatives: 2',5'-Dimethoxyfentanyl
- Structure : N-(1-(2,5-Dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide.
- Key Differences : Replaces the benzyl group with a phenethyl chain and introduces methoxy substituents.
- Activity : Binds to opioid receptors, highlighting how piperidine modifications (e.g., phenethyl vs. benzyl) can shift activity from antimicrobial to central nervous system (CNS) targets .
Substituted Benzyl-Piperidine Derivatives
Halogen-Substituted Analogues
- Examples: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol ().
- Structural Features : Chloro or fluoro substituents on the benzyl ring vs. methyl groups in the target compound.
- Methyl groups may improve lipophilicity and CNS penetration .
Pyrazolo-Pyrimidine Derivatives
- Example : 1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE ().
- Structural Features : Retains the 2,5-dimethylbenzyl group but replaces piperidine with a pyrazolo-pyrimidine core.
- Activity : Likely targets kinases or nucleotide-binding proteins due to the heterocyclic core, demonstrating how scaffold changes redirect biological activity .
Psychostimulant Analogues
- Example : DOC (1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine) ().
- Structural Features : Substituted phenylpropan-2-amine vs. benzyl-piperidine.
- Activity : Acts as a serotonin receptor agonist, illustrating how aromatic substitution patterns (e.g., chloro-dimethoxy) influence CNS activity compared to alkyl-substituted benzyl groups .
Data Table: Key Structural and Functional Comparisons
Biological Activity
[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylbenzyl group at one position and a methylamine group at another. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The binding affinity and selectivity for these targets can modulate downstream signaling pathways, leading to various biological effects. For instance, it may act as an inhibitor or modulator of neurotransmitter systems, which has implications for conditions such as anxiety and depression.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like properties by interacting with serotonin and norepinephrine transporters.
- Analgesic Properties : Research indicates potential analgesic effects through modulation of calcium channels, similar to other piperidine derivatives .
- Cholinesterase Inhibition : Some derivatives have shown promise as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cell viability and function. For example, studies using MTT assays revealed varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of related piperidine compounds that exhibited significant activity against N-type calcium channels. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Analysis
A comparative analysis with similar compounds showed that the positioning of substituents on the benzyl ring significantly affects biological activity. The following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine, and what analytical methods validate its purity and structure?
- Synthesis : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, reacting 2,5-dimethylbenzyl chloride with piperidin-4-ylmethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) may yield the target compound. Intermediate purification via column chromatography is critical .
- Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Gas chromatography (GC) or HPLC with UV detection ensures purity (>95%) .
Q. How does the structural configuration of this compound influence its physicochemical properties?
- The 2,5-dimethylbenzyl group enhances lipophilicity, impacting solubility and membrane permeability. Computational tools like LogP calculations (e.g., using ChemAxon) predict a LogP value of ~2.8, suggesting moderate hydrophobicity. X-ray crystallography (if available) resolves stereochemical details .
Q. What in vitro assays are suitable for initial screening of biological activity for this compound?
- Use receptor-binding assays (e.g., radioligand displacement for opioid or dopamine receptors) due to structural similarities to controlled piperidine derivatives (e.g., fentanyl analogs). Cell viability assays (MTT or ATP-based) assess cytotoxicity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with neurotransmitter receptors?
- Methodology :
Retrieve receptor structures (e.g., dopamine D₂ or μ-opioid receptors) from the PDB.
Optimize the compound’s 3D structure using Gaussian or AutoDock Tools.
Perform docking simulations (AutoDock Vina or Schrödinger) to identify binding poses and affinity scores.
Validate results with mutagenesis studies targeting predicted interaction residues (e.g., Asp³.32 in opioid receptors) .
Q. What experimental strategies resolve contradictions in reported receptor affinities for structurally related piperidine derivatives?
- Approach :
- Conduct comparative studies under standardized conditions (e.g., uniform buffer pH, temperature).
- Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor activation vs. antagonism.
- Analyze substituent effects: The 2,5-dimethyl group may sterically hinder receptor access compared to unsubstituted analogs .
Q. How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound?
- Protocol :
Incubate the compound with human liver microsomes (HLMs) and NADPH.
Quantify parent compound depletion via LC-MS/MS.
Screen for CYP inhibition using fluorogenic substrates (e.g., CYP3A4 with midazolam).
- Key Consideration : The benzyl group may predispose the compound to oxidative metabolism, requiring structural modification (e.g., fluorination) to improve stability .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
